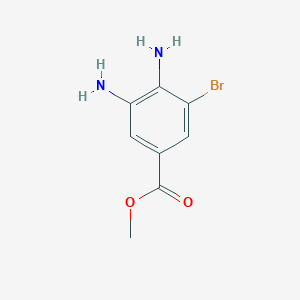

Methyl 3,4-diamino-5-bromobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-diamino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUXWCBISHILFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-11-1 | |

| Record name | methyl 3,4-diamino-5-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 3,4-diamino-5-bromobenzoate (CAS No. 1245643-11-1): A Key Building Block in Modern Drug Discovery

For Immediate Release

SHANGHAI, CN – December 31, 2025 – In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful discovery of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of Methyl 3,4-diamino-5-bromobenzoate, a versatile intermediate whose structural features are pivotal in the synthesis of a new generation of targeted therapies.

CAS Number: 1245643-11-1[1][2]

Introduction: The Strategic Importance of a Polysubstituted Benzene Ring

This compound is a polysubstituted aromatic compound characterized by the presence of vicinal amino groups, a bromine atom, and a methyl ester functionality. This unique arrangement of reactive sites makes it a highly valuable precursor in the synthesis of complex heterocyclic systems, which form the core of many modern pharmaceuticals.[1] Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

The strategic placement of the two amino groups facilitates the formation of various fused heterocyclic rings, while the bromine atom serves as a convenient handle for further molecular elaboration through cross-coupling reactions. The methyl ester provides a site for modification or can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization or improving pharmacokinetic properties.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1245643-11-1 | [1][2] |

| Molecular Formula | C₈H₉BrN₂O₂ | [2] |

| Molecular Weight | 245.07 g/mol | |

| Appearance | Off-white to dark brown solid | [1] |

| Purity | ≥98% | [2] |

| Storage | 2–8 °C, under inert gas (Nitrogen or Argon), protect from light | [1] |

| Boiling Point (Predicted) | 402.5 ± 40.0 °C | [1] |

| SMILES | COC(=O)c1cc(N)c(N)c(Br)c1 | |

| InChI | 1S/C8H9BrN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3 |

Spectral Data: The ¹H NMR spectrum provides crucial information for the structural confirmation of the compound.

-

¹H NMR (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (wide s, 2H), 3.85 (s, 3H), 3.38-3.56 (wide s, 2H).[3]

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro compound, Methyl 4-amino-3-bromo-5-nitrobenzoate. The following protocol is a robust and well-documented method.

Experimental Protocol

Reaction: Reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate

Reagents and Materials:

-

Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol)

-

Tin(II) chloride (33 g, 145 mmol)

-

Methanol (100 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) in methanol (100 mL), add tin(II) chloride (33 g, 145 mmol).[3]

-

Heat the suspension to 60 °C and maintain this temperature with stirring. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.[3]

-

Concentrate the reaction mixture under reduced pressure to obtain a residue.[3]

-

Adjust the pH of the residue to 11 with a saturated aqueous sodium bicarbonate solution.[3]

-

Extract the aqueous phase with dichloromethane (3 x 200 mL).[3]

-

Combine the organic phases and wash with a saturated aqueous sodium chloride solution (200 mL).[3]

-

Dry the organic phase over anhydrous sodium sulfate.[3]

-

Filter and concentrate the organic phase to afford this compound as an off-white solid (Expected yield: ~5 g, 58%).[3]

Rationale Behind Experimental Choices

The choice of tin(II) chloride as the reducing agent is a classic and effective method for the reduction of aromatic nitro groups to amines. It is generally chemoselective and tolerant of other functional groups, such as the ester and the aryl bromide present in the starting material. Methanol serves as a suitable solvent for both the starting material and the reagent. The basic workup with sodium bicarbonate is crucial to neutralize any acidic residues and to deprotonate the amino groups, facilitating their extraction into the organic phase.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules, particularly in the realm of oncology. The ortho-diamino functionality is a precursor to a variety of heterocyclic systems.

Synthesis of Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors have emerged as a highly successful class of anti-cancer drugs. The general structure of many kinase inhibitors often features a heterocyclic core that can interact with the ATP-binding site of the kinase.

This compound is an ideal starting material for the construction of such heterocyclic cores. For instance, condensation of the diamine with various electrophiles can lead to the formation of benzimidazoles, quinoxalines, and other related heterocycles. The bromine atom can then be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and to modulate the pharmacological properties of the final compound. This strategic approach allows for the systematic exploration of the chemical space around the kinase active site to optimize potency and selectivity.

Caption: General synthetic strategy for kinase inhibitors from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: Acute Toxicity, Oral (Category 4).

-

Signal Word: Warning.

-

Hazard Statements: H302: Harmful if swallowed.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and protect from light.[1]

Conclusion: A Building Block with a Bright Future

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a versatile platform to construct novel and complex molecular architectures. As the demand for targeted therapies continues to grow, the importance of such well-designed building blocks will only increase. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their quest for the next generation of life-saving medicines.

References

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to Methyl 3,4-diamino-5-bromobenzoate: A Core Scaffold for Heterocyclic Drug Candidates

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will move beyond basic specifications to explore its synthesis, validated characterization, and, most critically, its field-proven applications as a pivotal building block in the synthesis of high-value therapeutic candidates, including kinase and complement system inhibitors.

This compound is a substituted o-phenylenediamine, a structural motif of immense value in medicinal chemistry. The strategic placement of two adjacent amino groups, a bromine atom, and a methyl ester on the benzene ring provides multiple, orthogonal reaction sites for the construction of complex heterocyclic systems. Its key physicochemical properties are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrN₂O₂ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][3] |

| CAS Number | 1245643-11-1 | [1][2] |

| Appearance | Off-white to dark brown solid; light-sensitive | [4] |

| Common Synonyms | Methyl 3-bromo-4,5-diaminobenzoate; 3-Bromo-5-(methoxycarbonyl)benzene-1,2-diamine | [4] |

| Storage | 2–8 °C, under inert gas (Nitrogen/Argon), protect from light | [4] |

| SMILES | COC(=O)c1cc(N)c(N)c(Br)c1 | [3] |

| InChI Key | FJUXWCBISHILFS-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

The most direct and widely cited synthesis of this compound involves the reduction of its nitro-precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate. The use of tin(II) chloride (SnCl₂) in a protic solvent like methanol is a classic, reliable, and scalable method for the chemoselective reduction of an aromatic nitro group in the presence of other sensitive functionalities like an ester.

Causality of Experimental Choices:

-

Reagent: Tin(II) chloride is a mild reducing agent, well-suited for converting nitroarenes to anilines without affecting the ester group, which would be susceptible to hydrolysis under harsh basic conditions or reduction by more powerful agents like LiAlH₄.

-

Solvent: Methanol serves as an excellent solvent for the starting material and the tin salts, facilitating a homogenous reaction.

-

Work-up: The post-reaction basification with saturated sodium bicarbonate is critical. It neutralizes the acidic reaction mixture and precipitates tin salts (as hydroxides), which can then be removed. Dichloromethane (DCM) is chosen for extraction due to its high volatility and ability to dissolve the product while having low miscibility with the aqueous layer.

Detailed Experimental Protocol

This protocol is adapted from validated procedures found in the patent literature and chemical supplier documentation.[1]

-

Reaction Setup: To a suspension of Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) in methanol (100 mL), add tin(II) chloride (33 g, 14.5 mmol).

-

Reaction Execution: Heat the suspension to 60 °C and maintain this temperature with stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Initial Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Neutralization and Extraction: To the resulting residue, carefully add saturated aqueous sodium bicarbonate solution until the pH reaches ~11. This will result in the formation of a thick precipitate. Extract the aqueous phase with dichloromethane (3 x 200 mL).

-

Purification: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) solution (200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to afford this compound as an off-white solid (Typical yield: ~58%).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Robust characterization is essential for confirming the identity and purity of key intermediates. The ¹H NMR data for this compound is well-documented and serves as a primary identity test.

¹H Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum provides a clear fingerprint of the molecule. The two aromatic protons appear as singlets due to their meta-relationship, and the distinct signals for the methyl ester and the two non-equivalent amino groups are readily identifiable.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Source(s) |

| 7.74 | Singlet (s) | 1H, Ar-H | [1] |

| 7.35 | Singlet (s) | 1H, Ar-H | [1] |

| 4.18 | Broad Singlet (br s) | 2H, -NH₂ | [1] |

| 3.85 | Singlet (s) | 3H, -OCH₃ | [1] |

| 3.38-3.56 | Broad Singlet (br s) | 2H, -NH₂ | [1] |

| Solvent: CDCl₃ |

Expected Spectroscopic Data

While comprehensive experimental ¹³C NMR, IR, and MS data are not consistently published in the cited literature for this specific intermediate, we can predict the key signals based on its structure. This theoretical data (Table 3) provides a benchmark for researchers to validate their own experimental findings.

| Technique | Expected Key Signals / Peaks | Rationale |

| ¹³C NMR | ~167 ppm~110-150 ppm~52 ppm | Carbonyl carbon (C=O) of the ester6 aromatic carbonsMethyl carbon (-OCH₃) |

| Infrared (IR) | 3350-3450 cm⁻¹ (two bands)~1700 cm⁻¹ (strong)~1600 cm⁻¹ | N-H stretching of the primary amine groupsC=O stretching of the esterAromatic C=C stretching |

| Mass Spec. (MS) | m/z ~244/246 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br). |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a precursor to privileged heterocyclic scaffolds. The o-phenylenediamine core is the classical starting point for building benzimidazoles and quinoxalines, both of which are central to numerous approved drugs and clinical candidates.

A. Synthesis of Benzimidazole Scaffolds for Factor D Inhibitors

The complement system is a target for inflammatory diseases. As detailed in patent WO2019057946A1 , this compound is the starting material for a multi-step synthesis of Factor D inhibitors. The first critical step is the formation of the benzimidazole ring.

Caption: Formation of a key benzimidazole intermediate for Factor D inhibitors.

This transformation establishes the core heterocyclic system, which can be further functionalized at the chloro and ester positions to build a library of potential inhibitors.

B. Synthesis of Quinoxaline Scaffolds for PI3Kβ Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are critical targets in oncology. Patents WO2017060406A1 and ES2925176T3 disclose the use of this compound to synthesize quinoxaline derivatives as PI3Kβ inhibitors. This is achieved through a condensation reaction with a 1,2-dicarbonyl equivalent.

Caption: Synthesis of a quinoxaline core for PI3Kβ inhibitor development.

This reaction efficiently constructs the bicyclic quinoxaline system, providing a robust scaffold for developing potent and selective kinase inhibitors.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified as acutely toxic if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| GHS Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P264, P270, P301+P312, P501 |

References

- 1. WO2011058473A1 - N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors - Google Patents [patents.google.com]

- 2. WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors - Google Patents [patents.google.com]

- 3. ES2925176T3 - Quinoxaline and pyridoprazine derivatives as pi3k-beta inhibitors - Google Patents [patents.google.com]

- 4. WO2019057946A1 - Multi-cyclic aromatic compounds as factor d inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of Methyl 3,4-diamino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,4-diamino-5-bromobenzoate, a vital intermediate in pharmaceutical synthesis and organic chemistry, requires meticulous handling due to its potential health hazards. This guide, designed for the discerning scientist, provides a comprehensive overview of its safety profile and outlines detailed protocols for its safe use, storage, and disposal. By understanding the causality behind these procedures, researchers can foster a self-validating system of safety within their laboratories.

Chemical and Physical Properties: A Foundation for Safe Handling

A thorough understanding of a compound's properties is the cornerstone of its safe manipulation. This compound is a solid, often appearing as a dark brown or off-white powder.[1] Its key identifiers and properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1245643-11-1 | [2][3][4][5] |

| Molecular Formula | C₈H₉BrN₂O₂ | [1][2][3][4] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Dark brown or off-white solid | [1] |

| Boiling Point (Predicted) | 402.5 ± 40.0 °C | [1] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |

| Light Sensitivity | Light sensitive solid | [1] |

Hazard Analysis: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

-

Acute Toxicity 4, Oral (H302): Harmful if swallowed.

This classification necessitates careful handling to prevent ingestion. The GHS pictogram associated with this hazard is the exclamation mark (GHS07).

Beyond this acute oral toxicity, the structural class of this compound—a halogenated aromatic amine—warrants a broader consideration of potential hazards. Aromatic amines, as a class, are known for a range of toxicological effects, including:

-

Carcinogenicity: Many aromatic amines are recognized or suspected carcinogens.[6][7][8][9] The International Agency for Research on Cancer (IARC) has classified several arylamines as probable or known human carcinogens.[7] Occupational exposure to aromatic amines has been linked to an increased risk of bladder cancer.[7]

-

Reproductive Toxicity: Some aniline derivatives have been shown to affect the male reproductive system.[10] Studies have indicated that aniline can be metabolized to paracetamol, which has been implicated as a disruptor of male reproductive development.[11]

-

Methemoglobinemia: Aniline and its derivatives can lead to an increase in methemoglobin levels in the blood, which impairs oxygen transport.[10]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when working with this compound. The following should be considered the minimum requirement:

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be considered.

-

Respiratory Protection: All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted within a certified chemical fume hood to prevent inhalation.

The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | 1245643-11-1 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatic amines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bcpp.org [bcpp.org]

- 9. carcinogenic aromatic amines: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aniline Is Rapidly Converted Into Paracetamol Impairing Male Reproductive Development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing Methyl 3,4-diamino-5-bromobenzoate for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the procurement landscape for Methyl 3,4-diamino-5-bromobenzoate (CAS No. 1245643-11-1), a critical building block in pharmaceutical synthesis and organic chemistry.[1][2] The focus is on ensuring the acquisition of high-quality material, which is paramount for reproducible and reliable research outcomes.

Introduction to this compound

This compound is a substituted aromatic amine with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of approximately 245.07 g/mol . Its structure, featuring a bromine atom and two amino groups on a benzoic acid methyl ester backbone, makes it a versatile intermediate for creating complex molecular architectures, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Given its role as a starting material, the purity and integrity of this compound directly impact reaction yields, impurity profiles, and the ultimate success of a synthetic campaign.

Critical Quality Attributes for Researchers

Before selecting a supplier, it is crucial to define the quality attributes essential for your specific application. Sourcing a chemical intermediate is not merely a transactional purchase; it is the foundation of your experiment.

-

Purity: The most common specification is a purity of ≥97% or ≥98%, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3] For sensitive applications, such as late-stage drug development, higher purity may be required.

-

Identity Confirmation: Verification of the chemical structure is non-negotiable. Suppliers should ideally provide spectroscopic data, such as ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS), to confirm the identity of the compound. An example ¹H NMR spectrum for a related compound shows distinct peaks for the aromatic protons and the methyl ester group, which would be expected for this molecule as well.[4][5]

-

Certificate of Analysis (CoA): A comprehensive CoA is a testament to a supplier's quality control. It should detail the product specifications, test methods, and results for a specific batch. Always request a batch-specific CoA.

-

Impurity Profile: Understanding the synthesis route can provide insight into potential impurities. A common synthesis involves the reduction of a nitro group precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate.[4] Incomplete reduction or side reactions can lead to residual starting materials or undesired byproducts.

Supplier Landscape and Comparative Analysis

The supplier base for this compound ranges from large, well-known chemical conglomerates to smaller, specialized manufacturers.

| Supplier Category | Representative Companies | Key Strengths | Considerations |

| Major Global Suppliers | Sigma-Aldrich (Merck), Thermo Fisher Scientific | Extensive documentation, established quality systems, broad distribution networks. | Often higher cost, may resell from other manufacturers. |

| Specialty Chemical Manufacturers | Hangzhou Longshine Bio-Tech, Protheragen | Direct manufacturing source, potentially lower cost, flexibility for custom synthesis.[1][2] | Documentation and quality systems may vary; require more thorough vetting. |

| Chemical Marketplaces | ChemicalBook | Aggregates multiple suppliers, easy to compare list prices.[4] | Acts as an intermediary; quality and reliability depend on the ultimate source. |

Table 1. Overview of Supplier Categories.

Below is a comparison of publicly available data from select suppliers. Note that availability and specifications can change, and direct inquiry is always recommended.

| Supplier | Product Name/Identifier | Stated Purity | CAS Number |

| Sigma-Aldrich | This compound, AldrichCPR | Not specified; buyer assumes responsibility to confirm purity. | 1245643-11-1 |

| Aladdin Scientific | This compound | min 98%[3] | 1245643-11-1[3] |

| Protheragen | This compound | 0.97[1] | 1245643-11-1[1] |

| Hangzhou Longshine Bio-Tech | This compound | 98% min[2] | 1245643-11-1[2] |

Table 2. Comparative Supplier Data.

Procurement and Supplier Qualification Workflow

A systematic approach to procurement is essential to mitigate risks associated with chemical quality. The following workflow outlines a best-practice methodology for qualifying a supplier and ensuring the material meets the necessary standards.

Diagram 1: Supplier Qualification Workflow. This diagram illustrates the phased approach to selecting and approving a chemical supplier, from initial screening to final procurement.

Protocol for Supplier Qualification:

-

Initial Screening: Identify a list of potential suppliers from databases, literature, and platforms like ChemicalBook.[4]

-

Documentation Request: Contact each supplier to request a Safety Data Sheet (SDS) and a batch-specific Certificate of Analysis (CoA) for the material.

-

Specification Review: Scrutinize the CoA to ensure the purity, appearance, and other specifications meet your experimental requirements.

-

Evaluation Sample: Procure a small sample quantity (e.g., 1-5 grams) for in-house validation.

-

Quality Control (QC): Perform your own analytical tests. At a minimum, this should include:

-

Identity Confirmation: Run an ¹H NMR and compare it to the expected structure or literature data.

-

Purity Assessment: Use HPLC or LC-MS to confirm the purity stated on the CoA.

-

-

Approval: If the in-house QC results match the supplier's CoA and meet your criteria, the supplier can be approved for larger-scale purchases. If not, the supplier fails qualification, and the process should restart.

-

Procurement: Place the order for the required quantity, referencing the specific batch number that was qualified if possible.

Safe Handling and Storage Protocols

This compound is an aromatic amine. This class of compounds requires careful handling to minimize exposure and ensure stability.[6][7]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[8] In case of dust or aerosols, respiratory protection may be necessary.[8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][9][10]

-

Storage: Store the material in a tightly sealed container to protect it from moisture and air.[9][10] Amines are often hygroscopic and can be sensitive to light.[1][9] Recommended storage is often under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Diagram 2: Decision Tree for Safe Handling. This flowchart provides a quick reference for the critical decisions required for the safe storage and handling of aromatic amines.

Conclusion

Sourcing high-quality this compound is a foundational step for any research or development project that relies on it. By implementing a rigorous supplier qualification workflow, paying close attention to critical quality attributes, and adhering to strict safety protocols, researchers can ensure the integrity and reproducibility of their work. While major suppliers offer reliability, specialized manufacturers can provide value and flexibility, provided they are thoroughly vetted through in-house analytical validation.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound/1245643-11-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 1245643-11-1 [chemicalbook.com]

- 5. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. international.skcinc.com [international.skcinc.com]

An In-Depth Technical Guide to Methyl 3,4-diamino-5-bromobenzoate: Synthesis, Applications, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diamino-5-bromobenzoate is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique trifunctional nature, featuring a vicinal diamine, a bromine atom, and a methyl ester, makes it a versatile precursor for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its synthesis, key chemical properties, applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Synonyms

Proper identification of chemical compounds is paramount for reproducibility and safety in research. This compound is known by several synonyms, which are often encountered in chemical catalogs and scientific literature.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1245643-11-1 |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol [1][2] |

| Appearance | Dark brown, light-sensitive solid[1][2] |

A comprehensive list of its alternative names includes:

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate.

Reaction Scheme

Caption: Synthesis of this compound.

Mechanistic Insight: The Role of Tin(II) Chloride

The reduction of the nitro group is a critical step. Tin(II) chloride (SnCl₂) in the presence of an acid (often generated in situ with water or alcohols) is a classic and effective method for this transformation. The reaction proceeds through a series of single electron transfers from Sn²⁺ to the nitro group, with subsequent protonation by the solvent.[1] This method is often preferred over catalytic hydrogenation in laboratory settings for its chemoselectivity, as it typically does not reduce other functional groups like esters or aromatic bromides.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[1]

Materials:

-

Methyl 4-amino-3-bromo-5-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) and tin(II) chloride dihydrate (33 g, 14.5 mmol) in methanol (100 mL) is prepared in a round-bottom flask.

-

The mixture is heated to 60°C and maintained at this temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The methanol is removed under reduced pressure to yield a residue.

-

The residue is carefully neutralized by adjusting the pH to approximately 11 with a saturated aqueous solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood as it may cause gas evolution.

-

The aqueous phase is then extracted with dichloromethane (3 x 200 mL).

-

The combined organic layers are washed with saturated aqueous sodium chloride solution (200 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as an off-white solid (yield: ~5 g, 58%).[1]

¹H NMR Data (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (br s, 2H), 3.85 (s, 3H), 3.38-3.56 (br s, 2H).[1]

Applications in Medicinal Chemistry and Drug Discovery

The primary utility of this compound lies in its role as a scaffold for the synthesis of heterocyclic compounds, most notably quinoxalines. The ortho-diamine functionality is primed for condensation reactions with 1,2-dicarbonyl compounds to form the pyrazine ring of the quinoxaline system.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles that are prevalent in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.

General Reaction Scheme for Quinoxaline Formation

Caption: General synthesis of quinoxalines.

Mechanistic Rationale

The reaction is typically acid-catalyzed and proceeds through a two-step condensation mechanism. One of the amino groups of the o-phenylenediamine attacks a carbonyl carbon of the dicarbonyl compound, followed by dehydration to form an imine. This process is repeated with the second amino and carbonyl groups, leading to the cyclized quinoxaline product. The substituents on both the diamine and the dicarbonyl compound can be varied to create a library of quinoxaline derivatives for structure-activity relationship (SAR) studies in drug discovery.

Safety, Handling, and Disposal

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Respiratory Protection: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The compound is light-sensitive and should be stored protected from light.[1][2]

-

It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[1][2]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Aromatic amines and halogenated organic compounds should be treated as hazardous waste and collected in designated, properly labeled containers.

Conclusion

This compound is a key intermediate for the synthesis of complex heterocyclic molecules, particularly quinoxalines, which are of significant interest in pharmaceutical research. A thorough understanding of its synthesis, chemical properties, and safe handling procedures is essential for its effective and responsible use in the laboratory. This guide provides a foundational framework for researchers and drug development professionals to leverage the synthetic potential of this versatile building block.

References

A Technical Guide to Methyl 3,4-diamino-5-bromobenzoate: Synthesis, Characterization, and Application in Medicinal Chemistry

Abstract

Methyl 3,4-diamino-5-bromobenzoate is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the field of drug discovery and development. Its unique substitution pattern, featuring vicinal amino groups ideal for heterocycle formation, a bromine atom for cross-coupling reactions, and a methyl ester for amide bond formation, makes it a versatile scaffold. This technical guide provides an in-depth analysis of the compound's history, a detailed, field-proven synthesis protocol with mechanistic insights, physicochemical properties, and its strategic application as a precursor to bioactive molecules, particularly benzimidazole-based kinase inhibitors.

Introduction and Historical Context

This compound (CAS No. 1245643-11-1) is a synthetic organic building block. Unlike compounds with a long history of academic discovery, its prominence is relatively recent and is intrinsically linked to the demands of modern medicinal chemistry. There is no singular, seminal publication detailing its initial discovery; rather, its appearance in the chemical literature and supplier catalogs coincides with the intensive search for new kinase inhibitors in the early 21st century.

The compound's value lies in its pre-functionalized structure, which allows researchers to bypass several synthetic steps. The ortho-phenylenediamine moiety is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold found in numerous FDA-approved drugs. The strategic placement of the bromine atom and the methyl ester provides orthogonal chemical handles for introducing molecular diversity, a key requirement in lead optimization. The earliest notable citations of this compound appear in patents from around 2011, solidifying its role as a purpose-built intermediate for pharmaceutical research and development programs[1].

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the reduction of its nitro-precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate. The overall synthetic pathway can be logically traced from a common starting material, 4-aminobenzoic acid, through a sequence of protection, nitration, bromination, esterification, and final reduction.

The multi-step synthesis is designed to install the required functional groups with high regioselectivity. An amino group is first protected to direct subsequent electrophilic aromatic substitution reactions, followed by nitration and bromination. After installation of the core substituents, the ester is formed, and the nitro group is selectively reduced to yield the final product.

Caption: Logical workflow for the synthesis of the title compound.

This protocol details the final, critical step: the chemoselective reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol, 1.0 eq) and methanol (100 mL). Stir the mixture to form a suspension[1].

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 33 g, ~145 mmol, ~4.0 eq) to the suspension.

-

Expert Insight: Tin(II) chloride is a classic, cost-effective, and highly reliable reagent for the reduction of aromatic nitro groups. It exhibits excellent chemoselectivity, leaving the aryl bromide and ester functionalities intact under these conditions. A stoichiometric excess is used to ensure complete conversion.

-

-

Reaction Execution: Heat the suspension to 60 °C and maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the methanol, yielding a residue. c. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is approximately 11. This step neutralizes the acidic reaction mixture and precipitates tin salts. d. Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (DCM) (3 x 200 mL)[1]. e. Combine the organic layers, wash with saturated aqueous sodium chloride (brine) (1 x 200 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: a. Filter off the drying agent. b. Concentrate the organic phase under reduced pressure to afford this compound as an off-white solid[1].

-

Trustworthiness: The expected yield for this reaction is approximately 58% (5 g)[1]. The identity and purity of the product must be confirmed by characterization techniques such as NMR and Mass Spectrometry.

-

Physicochemical Properties and Characterization

The compound is typically supplied as an off-white to light yellow solid or liquid and should be stored under refrigerated conditions, protected from light[2].

| Property | Value | Reference(s) |

| CAS Number | 1245643-11-1 | [1][2] |

| Molecular Formula | C₈H₉BrN₂O₂ | [3][4] |

| Molecular Weight | 245.07 g/mol | [3][4] |

| Appearance | Off-white solid / Colorless to light yellow liquid | [1][2] |

| Purity | Typically ≥97-98% | [2][5] |

| ¹H NMR (CDCl₃) | δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (br s, 2H), 3.85 (s, 3H), 3.38-3.56 (br s, 2H) | [1] |

Applications in Drug Development

The primary utility of this compound is as a versatile intermediate for constructing complex heterocyclic systems. Its most significant application is in the synthesis of substituted benzimidazoles.

The benzimidazole core is a cornerstone of modern medicinal chemistry, renowned for its diverse biological activities, including as an antiviral, anthelmintic, and anticancer agent[6]. Many potent protein kinase inhibitors, which are crucial in oncology, feature this heterocyclic system[7][8][9].

The ortho-diamino functionality of this compound is perfectly poised for cyclocondensation reactions. When reacted with aldehydes, carboxylic acids (or their derivatives), or related reagents, it readily forms the benzimidazole ring. This reaction, often referred to as the Phillips condensation, is a robust and widely used transformation in pharmaceutical synthesis[6].

Caption: General reaction showing the utility of the title compound.

-

Authoritative Grounding: The bromine atom on the resulting benzimidazole scaffold serves as a key handle for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The methyl ester can be hydrolyzed to the corresponding carboxylic acid and coupled with various amines to form amides. This three-pronged approach allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to the structure-activity relationship (SAR) studies required for drug optimization.

Safety and Handling

This compound is classified as an acute oral toxicant (Category 4) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood[3]. It is intended for research and manufacturing purposes only and is not for medical or consumer use[4][5].

References

- 1. This compound | 1245643-11-1 [chemicalbook.com]

- 2. This compound/1245643-11-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. Methyl3,4-diamino-5-bromobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2004046120A2 - Diaminotriazoles useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 8. US11091476B2 - Protein kinase inhibitors, preparation method and medical use thereof - Google Patents [patents.google.com]

- 9. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3,4-diamino-5-bromobenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3,4-diamino-5-bromobenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in various chemical transformations. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by comparative data from related structures.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol .[1][2][3][4][5] Its structure, featuring a benzene ring substituted with two amino groups, a bromine atom, and a methyl ester, makes it a versatile building block in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of multiple functional groups gives rise to a rich and informative spectroscopic profile, which, when correctly interpreted, provides a detailed fingerprint of the molecule.

Synthesis and Experimental Context

The synthesis of this compound is a critical consideration for interpreting its spectroscopic data, as impurities or side-products from the reaction can interfere with the analysis. A common synthetic route involves the reduction of a nitro-substituted precursor, such as methyl 4-amino-3-bromo-5-nitrobenzoate.[6] Understanding the starting materials and reagents used in the synthesis allows for a more targeted search for potential impurities in the spectra.

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.74 | Singlet | 1H | Ar-H |

| 7.35 | Singlet | 1H | Ar-H |

| 4.18 | Broad Singlet | 2H | -NH₂ |

| 3.85 | Singlet | 3H | -OCH₃ |

| 3.38-3.56 | Broad Singlet | 2H | -NH₂ |

Source: ChemicalBook[6]

Interpretation:

-

Aromatic Protons (Ar-H): The presence of two singlets at 7.74 and 7.35 ppm is characteristic of two aromatic protons that do not have any adjacent proton neighbors, which is consistent with the proposed structure. The downfield shift of these protons is expected due to the electron-withdrawing nature of the bromine atom and the methyl ester group.

-

Amino Protons (-NH₂): The two broad singlets at 4.18 and 3.38-3.56 ppm, each integrating to 2H, are assigned to the two amino groups. The broadness of these signals is a common feature of amine protons due to quadrupole broadening and chemical exchange. Their chemical shift can vary depending on the solvent and concentration.[7]

-

Methyl Protons (-OCH₃): The sharp singlet at 3.85 ppm, integrating to 3H, is characteristic of the methyl ester protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O | Expected range for a methyl ester carbonyl carbon. |

| ~145 | C-NH₂ | Aromatic carbon attached to an amino group. |

| ~140 | C-NH₂ | Aromatic carbon attached to an amino group. |

| ~125 | C-Br | Aromatic carbon attached to a bromine atom. |

| ~120 | C-COOCH₃ | Aromatic carbon attached to the methyl ester group. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~52 | -OCH₃ | Methyl carbon of the ester group. |

Causality Behind Predicted Shifts:

-

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The amino groups are electron-donating and will shield the attached carbons, shifting them upfield compared to unsubstituted benzene (128.5 ppm).

-

Conversely, the bromine atom and the methyl ester group are electron-withdrawing, causing a downfield shift for the carbons they are attached to.

-

The predicted chemical shift for the methyl ester carbon is based on typical values for methyl benzoates.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and C-Br bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450-3300 | Medium | N-H | Asymmetric & Symmetric Stretch |

| 3050-3000 | Weak | C-H (aromatic) | Stretch |

| 2950-2850 | Weak | C-H (methyl) | Stretch |

| ~1720 | Strong | C=O | Stretch |

| ~1620 | Medium | N-H | Scissoring |

| 1600-1450 | Medium-Weak | C=C (aromatic) | Stretch |

| ~1250 | Strong | C-O (ester) | Stretch |

| ~1300 | Medium | C-N (aromatic amine) | Stretch |

| ~600 | Medium-Weak | C-Br | Stretch |

Interpretation of Expected Peaks:

-

N-H Stretching: The presence of two amino groups should give rise to two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of a primary amine.[7][9]

-

C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is the hallmark of the carbonyl group in the methyl ester. Conjugation with the aromatic ring may slightly lower this frequency compared to an aliphatic ester.[10]

-

C-O Stretching: The ester C-O stretch is expected to appear as a strong band around 1250 cm⁻¹.

-

Aromatic Vibrations: The C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region.

-

C-N and C-Br Stretching: The C-N stretching of the aromatic amine and the C-Br stretching vibrations are expected at lower wavenumbers, around 1300 cm⁻¹ and 600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

-

m/z for C₈H₉⁷⁹BrN₂O₂ ≈ 244

-

m/z for C₈H₉⁸¹BrN₂O₂ ≈ 246

-

-

Key Fragmentation Patterns: Common fragmentation pathways for this molecule would likely involve:

-

Loss of the methoxy group (-OCH₃) from the molecular ion, resulting in a fragment at m/z [M - 31]⁺.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z [M - 59]⁺.

-

Cleavage of the C-Br bond, which may or may not be a major fragmentation pathway.

-

The following diagram illustrates the expected isotopic pattern for the molecular ion in the mass spectrum.

Caption: Expected M/M+2 Isotope Pattern for a Monobrominated Compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, combining experimental ¹H NMR data with predicted ¹³C NMR, IR, and MS spectra, provides a robust framework for the characterization of this important synthetic intermediate. The interpretations provided in this guide are based on established principles of spectroscopy and are intended to assist researchers in the accurate identification and quality control of this compound. It is always recommended to compare experimentally obtained data with the information presented here for a confident structural assignment.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. chemscene.com [chemscene.com]

- 5. Methyl3,4-diamino-5-bromobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1245643-11-1 [chemicalbook.com]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. brainly.com [brainly.com]

Methodological & Application

Application Note & Protocol: A Guide to the Chemoselective Synthesis of Methyl 3,4-diamino-5-bromobenzoate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3,4-diamino-5-bromobenzoate, a valuable diaminoarene intermediate in the development of pharmaceuticals and specialized polymers. The protocol focuses on the chemoselective reduction of the nitro group of Methyl 4-amino-3-bromo-5-nitrobenzoate. The primary method detailed utilizes tin(II) chloride (SnCl₂), a classic and robust reagent for this transformation. We delve into the mechanistic rationale, provide a detailed, step-by-step protocol from reaction setup to product purification, and include full characterization data. Furthermore, this guide discusses safety considerations and briefly presents an alternative metal-free reduction pathway using sodium dithionite, offering researchers a versatile approach to this critical synthesis.

Introduction and Strategic Considerations

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to anilines, which are fundamental building blocks for a vast array of functional molecules.[1][2] The specific synthesis of this compound from its nitro precursor presents a distinct chemical challenge: the selective reduction of a nitro group in the presence of other potentially reactive functionalities, namely a halogen (bromo group), an ester, and an existing amino group.

The choice of reducing agent is therefore paramount. While catalytic hydrogenation is a powerful technique, common catalysts like Palladium on carbon (Pd/C) can induce hydrodehalogenation, leading to the undesired loss of the bromine substituent.[3] Therefore, methodologies that preserve the C-Br bond are required. Metal-acid systems are highly effective for this purpose. Reagents such as iron in acetic acid or tin(II) chloride in an alcoholic solvent offer excellent chemoselectivity, reliably reducing the nitro group while leaving halogens and esters intact.[3][4][5]

This guide focuses on the tin(II) chloride method, for which a reliable and scalable procedure has been established.[6] This method proceeds through a series of single-electron transfers from the Sn(II) salt to the nitro group, followed by protonation from the solvent.[7][8] The tin is oxidized to Sn(IV) species, which are conveniently removed during the aqueous basic workup.

Primary Synthesis Protocol: Tin(II) Chloride Reduction

This protocol is adapted from established literature procedures and optimized for clarity and reproducibility.[6]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-amino-3-bromo-5-nitrobenzoate | 100147-38-6 | C₈H₇BrN₂O₄ | 275.06 |

| Tin(II) chloride dihydrate | 10025-69-1 | SnCl₂·2H₂O | 225.65 |

| Methanol (MeOH), Anhydrous | 67-56-1 | CH₄O | 32.04 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 |

| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Quantitative Data & Reagent Stoichiometry

| Reagent | Amount (g) | Moles (mmol) | Equivalents |

| Methyl 4-amino-3-bromo-5-nitrobenzoate | 10.0 | 36.3 | 1.0 |

| Tin(II) chloride dihydrate | 40.9 | 181.5 | ~5.0 |

| Methanol (MeOH) | 100 mL | - | Solvent |

Note: The literature cites the use of Tin(II) chloride, with some sources using the anhydrous form and others the more common dihydrate. The molar equivalents have been adjusted here for the dihydrate form, which is a common laboratory staple.

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-amino-3-bromo-5-nitrobenzoate (10.0 g, 36.3 mmol).

-

Reagent Addition: To the flask, add anhydrous methanol (100 mL) followed by tin(II) chloride dihydrate (40.9 g, 181.5 mmol). The mixture will form a suspension.

-

Reaction Execution:

-

Begin vigorous stirring and heat the suspension to 60 °C using a heating mantle and temperature controller.

-

Maintain the reaction at this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator to obtain a thick residue.

-

Carefully and slowly, with stirring, add saturated aqueous sodium bicarbonate solution to the residue until the pH of the aqueous layer is approximately 11. This step is crucial for precipitating tin salts and neutralizing any residual acid. A thick, white precipitate of tin hydroxides will form.

-

Transfer the entire mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).[6]

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic phase with saturated aqueous sodium chloride solution (brine, 200 mL) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to afford the target compound, this compound, as an off-white solid.[6]

-

Expected Yield and Characterization

-

Expected Yield: 5.0 g (56% yield).[6]

-

Molecular Formula: C₈H₉BrN₂O₂

-

Molecular Weight: 245.07 g/mol

-

¹H NMR (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (broad s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 3.38-3.56 (broad s, 2H, NH₂).[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Alternative Method: Sodium Dithionite Reduction

For laboratories seeking to avoid heavy metal reagents, sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, presents an excellent metal-free alternative. It is an economical and versatile reducing agent known for its high chemoselectivity, capable of reducing nitro groups in the presence of halogens and esters.[10]

The mechanism is believed to involve the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species, which engages in a single-electron transfer process with the nitro group.[1][10]

General Protocol Outline:

-

Dissolve the starting nitro compound in a suitable solvent system (e.g., acetonitrile/water, DMF/water).[11][12]

-

Prepare a fresh aqueous solution of sodium dithionite.

-

Slowly add the dithionite solution to the stirred solution of the nitro compound at room temperature or with gentle heating.

-

Upon reaction completion, the mixture is typically made alkaline and extracted with an organic solvent like ethyl acetate to isolate the product.[10][13]

This method is highly effective and aligns with green chemistry principles by avoiding toxic metal waste streams.

Safety and Handling

-

General Precautions: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Tin(II) chloride (SnCl₂): Corrosive and a suspected sensitizer. Avoid inhalation of dust and contact with skin and eyes.[4]

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

-

Dichloromethane: Volatile and a suspected carcinogen. Handle with care to minimize exposure.

-

-

Reaction Hazards: The initial addition of reagents and the subsequent basification step can be exothermic. Use caution and ensure adequate cooling and controlled addition rates.

References

- 1. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. This compound | 1245643-11-1 [chemicalbook.com]

- 7. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 9. This compound - Protheragen [protheragen.ai]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for the Laboratory Preparation of Methyl 3,4-diamino-5-bromobenzoate

Introduction

Methyl 3,4-diamino-5-bromobenzoate is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of various heterocyclic compounds, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a bromine atom, and a methyl ester, makes it a versatile precursor for the construction of novel benzimidazoles, quinoxalines, and other fused heterocyclic systems. These scaffolds are of significant interest in drug discovery, with applications as kinase inhibitors, antimicrobial agents, and fluorescent probes. This guide provides a comprehensive and technically detailed protocol for the laboratory-scale synthesis of this compound, including the preparation of a key intermediate, with a focus on the underlying chemical principles and safety considerations.

Synthetic Strategy Overview

The synthesis of this compound is most efficiently achieved through a two-step process commencing with the commercially available Methyl 3-amino-5-bromobenzoate. The synthetic approach involves an initial electrophilic nitration to introduce a nitro group at the C4 position, yielding Methyl 3-amino-5-bromo-4-nitrobenzoate. This is followed by the reduction of the nitro group to an amine, affording the target compound. This strategy is predicated on the directing effects of the substituents on the aromatic ring, which will be elaborated upon in the mechanistic discussion.

Part 1: Synthesis of Methyl 3-amino-5-bromo-4-nitrobenzoate (Intermediate)

Mechanistic Rationale

The nitration of Methyl 3-amino-5-bromobenzoate is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) is a strongly activating and ortho-, para-directing group, while the bromo (-Br) and methyl ester (-COOCH₃) groups are deactivating and meta-directing. In this specific substrate, the directing effects of the amino group dominate, favoring substitution at the ortho and para positions. The C4 position is ortho to the amino group and is the most sterically accessible site for the incoming nitronium ion (NO₂⁺) electrophile. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and prevent side product formation[1][2][3].

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Methyl 3-amino-5-bromobenzoate | ≥98% | Commercially Available |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade | Commercially Available |

| Concentrated Nitric Acid (HNO₃) | ACS Grade | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Round-bottom flask | - | Standard laboratory equipment |

| Magnetic stirrer and stir bar | - | Standard laboratory equipment |

| Dropping funnel | - | Standard laboratory equipment |

| Ice bath | - | Standard laboratory equipment |

| Separatory funnel | - | Standard laboratory equipment |

| Rotary evaporator | - | Standard laboratory equipment |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-5-bromobenzoate (10.0 g, 43.5 mmol) in concentrated sulfuric acid (50 mL) at 0 °C using an ice bath. Stir the mixture until a clear solution is obtained.

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (3.3 mL, 78.3 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of Methyl 3-amino-5-bromobenzoate over 30 minutes, maintaining the internal temperature of the reaction mixture between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate will form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product is then washed with a small amount of cold ethanol to remove any unreacted starting material. Dry the solid under vacuum to obtain Methyl 3-amino-5-bromo-4-nitrobenzoate.

Expected Yield: 85-95%

Part 2: Synthesis of this compound (Target Compound)

Mechanistic Rationale

The conversion of the nitro group in Methyl 3-amino-5-bromo-4-nitrobenzoate to an amino group is a reduction reaction. A variety of reducing agents can be employed for this transformation, but tin(II) chloride (SnCl₂) in an acidic medium or an alcohol solvent is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of other functional groups like esters[4][5]. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, which is subsequently protonated by the solvent. This process occurs in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates to ultimately yield the amine[6][7].

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Methyl 3-amino-5-bromo-4-nitrobenzoate | - | Synthesized in Part 1 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Grade | Commercially Available |

| Methanol (MeOH) | ACS Grade | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Saturated Sodium Chloride (NaCl) solution (Brine) | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Round-bottom flask | - | Standard laboratory equipment |

| Reflux condenser | - | Standard laboratory equipment |

| Heating mantle | - | Standard laboratory equipment |

| Magnetic stirrer and stir bar | - | Standard laboratory equipment |

| Separatory funnel | - | Standard laboratory equipment |

| Rotary evaporator | - | Standard laboratory equipment |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add Methyl 3-amino-5-bromo-4-nitrobenzoate (10.0 g, 36.3 mmol) and methanol (100 mL). Stir to form a suspension.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (41.0 g, 181.5 mmol) to the suspension.

-

Reduction Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the methanol.

-

Neutralization and Extraction: To the residue, add saturated aqueous sodium bicarbonate solution until the pH is approximately 11. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride solution (100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford this compound as an off-white solid.

Expected Yield: 58%[8]

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

¹H NMR (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 3.38-3.56 (br s, 2H, -NH₂)[8].

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Tin(II) Chloride: Tin(II) chloride is harmful if swallowed and can cause skin and eye irritation[9][10][11]. Avoid inhalation of dust.

-

Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.

-

Solvents: Dichloromethane and methanol are flammable and toxic. Avoid inhalation of vapors and contact with skin.

Visual Workflow

Caption: Synthetic workflow for the preparation of this compound.

References

- 1. webassign.net [webassign.net]

- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 7. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. This compound | 1245643-11-1 [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Tin(II) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Application Note: Synthesis and Mechanistic Analysis of Methyl 3,4-diamino-5-bromobenzoate

Introduction

Methyl 3,4-diamino-5-bromobenzoate (CAS No. 1245643-11-1) is a substituted phenylenediamine derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for complex heterocyclic scaffolds. Notably, it is a key intermediate in the synthesis of Vemurafenib (Zelboraf®), a potent and selective inhibitor of the BRAFV600E mutated kinase, which is a cornerstone therapy for metastatic melanoma.[1][2][3] The efficient and reliable synthesis of this intermediate is therefore paramount for the consistent production of the active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the synthesis of this compound, focusing on the prevalent and robust method involving the chemical reduction of its nitro-aromatic precursor. We will delve into the underlying reaction mechanism, offer a detailed, field-proven experimental protocol, and provide insights for troubleshooting and validation, tailored for researchers and professionals in organic synthesis and drug development.

Overall Synthetic Scheme

The synthesis is achieved via a single, high-yielding transformation: the selective reduction of the nitro group of Methyl 4-amino-3-bromo-5-nitrobenzoate to the corresponding amine. This reaction is typically performed using tin(II) chloride (SnCl₂) in a protic solvent like methanol.

A depiction of the overall reaction for the synthesis of this compound.

A depiction of the overall reaction for the synthesis of this compound.

Section 1: The Reaction Mechanism — Reduction via Electron Transfer